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REACTION_CXSMILES
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[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Na+].Cl[CH2:12][C:13](=[O:20])[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16].Cl>C(OCC)C.O>[CH2:1]([O:8][CH2:12][C:13](=[O:20])[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
|
Name
|
|
|
Quantity
|
19.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
15.9 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
116 mL
|
|
Type
|
solvent
|
|
Smiles
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C(C)OCC
|
|
Name
|
|
|
Quantity
|
12.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(CC(=O)OCC)=O
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|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was stirred at room temperature for 1 hour
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|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
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|
Type
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STIRRING
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|
Details
|
the mixture was stirred at room temperature overnight
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|
Duration
|
8 (± 8) h
|
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Type
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TEMPERATURE
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|
Details
|
The reaction mixture was cooled with an ice bath
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|
Type
|
EXTRACTION
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|
Details
|
was extracted three times with diethyl ether containing some ethyl acetate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases were dried over Na2SO4 and it
|
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated to dryness
|
Reaction Time |
1 h |
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Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OCC(CC(=O)OCC)=O
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|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
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Source
|
Open Reaction Database (ORD) |
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Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |